molecular formula C26H24N4O2 B1574427 TAS3681

TAS3681

Cat. No. B1574427
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

Scientific Research Applications

Androgen Receptor Antagonist and Prostate Cancer Treatment

TAS3681 is primarily researched for its role in prostate cancer treatment, particularly in cases resistant to current therapies. It functions as a novel type of androgen receptor (AR) antagonist and exhibits AR downregulating activity. This makes it effective against metastatic castration-resistant prostate cancer and AR-targeted therapy resistance. Studies have demonstrated its activity against several AR mutations and its effectiveness in AR-v7 positive xenograft models. Further research has delved into its effects on cell-based AR overexpression/stabilization models, indicating its potential as a targeted therapy for aberrant AR-driven prostate cancer (Seki et al., 2018).

Role in Circumventing Resistance to Current AR-Targeted Therapies

This compound's unique properties allow it to potentially overcome resistance to existing AR-targeted therapies, a significant challenge in treating castration-resistant prostate cancer (CRPC). It suppresses growth in AR-positive prostate cancer cells without affecting AR-negative cells, suggesting its action is dependent on AR for efficacy. Its ability to reduce expression of both full-length and splice variant ARs in prostate cancer cells highlights its promise as a new therapeutic strategy in treating CRPC (Minamiguchi et al., 2014).

Implications in AR-Driven Tumor Resistance

Research also focuses on this compound's impact on aberrant AR signaling driving tumor resistance to AR-targeted therapies. Its ability to down-regulate full-length and splice variant ARs is significant, considering the acquired resistance seen in patients after treatments like enzalutamide and abiraterone. By targeting ligand-independent AR activation and AR overexpression, this compound presents a novel approach to managing CRPC progression (Kajiwara et al., 2017).

properties

Molecular Formula

C26H24N4O2

SMILES

Unknown

Appearance

Solid powder

synonyms

TAS3681;  TAS-3681;  TAS 3681.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.